



### JNJ525 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ525    |           |
| Cat. No.:            | B15585085 | Get Quote |

An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605, a c-Met Kinase Inhibitor

Disclaimer: The initial request for information on "**JNJ525**" did not yield specific results for a compound with that designation within the context of oncology and kinase inhibition. This guide focuses on the well-documented Johnson & Johnson c-Met inhibitor, JNJ-38877605, which aligns with the technical requirements of the original query.

## **Executive Summary**

JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of c-Met, a key driver in tumorigenesis, cell survival, invasion, and tumor angiogenesis.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models.[2][3] However, clinical development was halted due to species-specific renal toxicity observed in humans, which was not predicted by initial preclinical toxicology studies in rats and dogs.[4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for JNJ-38877605.

### **Core Mechanism of Action**

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][6] By binding to the ATP-binding site of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3] This inhibition occurs for both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met.[2][6] The



result is a blockade of c-Met-driven cellular processes, including proliferation, motility, and invasion.[2]

# **Quantitative Preclinical Data**

The preclinical activity of JNJ-38877605 has been characterized through in vitro and in vivo studies.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                              | Value              | Notes                                                                                                                                |
|----------------------------------------|--------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| c-Met IC50                             | 4 nM               | ATP-competitive inhibition of catalytic activity.[6][7][8]                                                                           |
| Selectivity                            | >600-fold          | Highly selective for c-Met over<br>a panel of approximately 200-<br>250 other tyrosine and serine-<br>threonine kinases.[6][7][8][9] |
| Next Most Potently Inhibited<br>Kinase | cFMS (IC50 2.6 μM) | Demonstrates a significant selectivity window.[2][9]                                                                                 |

# **Table 2: Cellular Activity**



| Cell Line | Cancer Type                | Effect of JNJ-38877605                                                             |
|-----------|----------------------------|------------------------------------------------------------------------------------|
| GTL-16    | Gastric Carcinoma          | Inhibition of c-Met phosphorylation.[6]                                            |
| MKN-45    | Gastric Carcinoma          | Reduction of c-Met phosphorylation.[6]                                             |
| EBC1      | Non-Small Cell Lung Cancer | Reduction of c-Met phosphorylation.[6]                                             |
| NCI-H1993 | Non-Small Cell Lung Cancer | Reduction of c-Met phosphorylation.[6]                                             |
| A549      | Non-Small Cell Lung Cancer | Inhibition of CPNE1-induced<br>MET signaling pathway<br>activation (at 0.5 µM).[8] |
| 3T3-L1    | Preadipocytes              | Inhibition of c-Met phosphorylation and reduction of lipid accumulation.[7][8]     |

**Table 3: In Vivo Efficacy in Xenograft Models** 



| Xenograft Model      | Cancer Type                              | Dosing Regimen                    | Key Outcomes                                                                                                                                          |
|----------------------|------------------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| GTL-16               | Gastric Carcinoma                        | 40 mg/kg/day, p.o. for<br>3 days  | Significant decrease<br>in plasma levels of IL-<br>8 and GROα; >50%<br>reduction in uPAR.[6]<br>[8]                                                   |
| U251                 | Glioblastoma                             | 50 mg/kg/day, p.o. for<br>13 days | Inhibition of ionizing radiation-induced invasion and promotion of apoptosis.[7][8]                                                                   |
| Various Solid Tumors | Gastric, Colorectal,<br>Liver Metastases | Doses at or below<br>MTD          | Significant tumor regression in MET amplified models (MKN-45, GTL-16, SNU-5, Kato II) and significant growth inhibition in others (NCI-H441, U87 MG). |

# **Signaling Pathway**

JNJ-38877605 targets the c-Met receptor, preventing the activation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.





c-Met Signaling Pathway Inhibition by JNJ-38877605





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [JNJ525 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585085#jnj525-mechanism-of-action]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com